molecular formula C8H14O3 B1419535 1-(Methoxymethyl)cyclopentane-1-carboxylic acid CAS No. 220876-16-4

1-(Methoxymethyl)cyclopentane-1-carboxylic acid

Cat. No.: B1419535
CAS No.: 220876-16-4
M. Wt: 158.19 g/mol
InChI Key: IXJNFLDKFVCUAN-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group and a methoxymethyl (-CH2-O-CH3) substituent at the 1-position of the cyclopentane ring. This structure combines the rigidity of the cyclopentane scaffold with the electronic and steric effects of the methoxymethyl group, which can influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1-(methoxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNFLDKFVCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665761
Record name 1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220876-16-4
Record name 1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentane derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Methoxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Cyclopentane-1-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 1-(Methoxymethyl)cyclopentane-1-carboxylic acid and related compounds:

Compound Name Substituent(s) at 1-Position Molecular Formula Key Properties/Applications Evidence Source
This compound Methoxymethyl (-CH2-OCH3) C8H14O3 Hypothesized enhanced solubility due to ether linkage; potential use in drug design for steric modulation. N/A (extrapolated)
1-([1,1'-Biphenyl]-4-yl)cyclopentane-1-carboxylic acid (4c) Biphenyl group C18H16O2 Used in photoredox carboxylation studies; aromatic groups enhance rigidity and π-π stacking interactions.
1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid Benzenesulfonamido (-NHSO2C6H5) C12H15NO4S Sulfonamide group confers acidity; potential protease inhibition or antibacterial activity.
Cycloleucine (1-Aminocyclopentanecarboxylic acid) Amino (-NH2) C6H11NO2 Antitumor agent; inhibits amino acid metabolism. Studied for leukemia and bacterial growth inhibition.
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid 3-Hydroxyphenyl (-C6H4OH) C12H14O3 Phenolic group enables antioxidant activity; potential use in polymer or pharmaceutical synthesis.
Methyl 1-(methylamino)cyclopentanecarboxylate Methylamino (-NHCH3) and methyl ester C8H15NO2 Esterified derivative used in decarboxylative coupling; intermediate in peptidomimetic synthesis.

Structural and Functional Insights

Substituent Effects on Reactivity: Methoxymethyl vs. Sulfonamido vs. Biphenyl: The sulfonamido group in 1-(benzenesulfonamido)cyclopentane-1-carboxylic acid introduces strong hydrogen-bonding capacity, contrasting with the biphenyl group’s role in enhancing aromatic stacking .

Synthetic Pathways: Methoxymethyl derivatives may be synthesized via nucleophilic substitution or coupling reactions, akin to the preparation of 2-methylbenzyl 1-cyanocyclopentane-1-carboxylate (). Cycloleucine derivatives often involve cyanohydrin formation and hydrolysis (e.g., 1-cyclopentene-1-carboxylic acid as a precursor) .

Biological and Industrial Applications: Cycloleucine: Demonstrated antitumor activity by disrupting amino acid metabolism . Biphenyl Derivatives: Applied in photoredox catalysis for C–H bond functionalization . Sulfonamido Analogs: Explored as enzyme inhibitors due to sulfonamide’s affinity for active sites .

Data Table: Comparative Physicochemical Properties

Property This compound Cycloleucine 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid
Molecular Weight (g/mol) 158.20 145.16 269.32
Polar Surface Area (Ų) ~50 (estimated) 63.3 94.5
logP (Predicted) 0.8–1.2 -0.5 1.5–2.0
Solubility in Water Moderate (ether linkage) High Low (sulfonamide acidity)
Key Functional Group Ether Amino Sulfonamide

Biological Activity

1-(Methoxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative with potential biological activities that warrant investigation. This article synthesizes existing research findings regarding its biological properties, including antimicrobial, antioxidant, and cytotoxic activities.

The compound has the following chemical structure:

  • IUPAC Name : 1-(methoxymethyl)cyclopentanecarboxylic acid
  • Molecular Formula : C8H14O3
  • CAS Number : 220876-16-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, essential oils containing similar structures have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often measured using the disk diffusion method, where the inhibition zones are categorized as follows:

Sensitivity LevelZone Diameter (mm)
Not Sensitive< 8
Sensitive8 - 14
Very Sensitive15 - 19
Extremely Sensitive≥ 20

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The percentage inhibition of DPPH radicals is calculated to determine antioxidant capacity. For example, the Antioxidant Activity Index (AAI) can be calculated as follows:

AAI=Final DPPH concentration g mL IC50 g mL AAI=\frac{\text{Final DPPH concentration g mL }}{\text{IC50 g mL }}

The IC50 values provide insight into the concentration required to inhibit half of the free radicals present in a solution. Compounds with lower IC50 values indicate higher antioxidant activity.

Cytotoxicity Studies

Cytotoxic assays have been conducted on cell lines such as MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer). These studies reveal that certain derivatives of cyclopentane compounds exhibit promising cytotoxic effects, suggesting potential applications in cancer therapy . The following table summarizes findings from recent cytotoxicity studies:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-436TBD
Related Cyclopentane DerivativeCAPAN-1TBD

Case Studies

A notable case study involved the synthesis and biological evaluation of various cyclopentane derivatives. Researchers found that modifications to the cyclopentane structure significantly influenced both antimicrobial and cytotoxic activities. For instance, introducing different functional groups led to enhanced interactions with bacterial membranes and increased inhibition of cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(Methoxymethyl)cyclopentane-1-carboxylic acid

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